2-Fluoro-1-iodo-3,4-dimethoxybenzene
Description
The exact mass of the compound 2-Fluoro-1-iodo-3,4-dimethoxybenzene is 281.95531 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-1-iodo-3,4-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1-iodo-3,4-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1-iodo-3,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMNTFMHSYMENU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2-Fluoro-1-iodo-3,4-dimethoxybenzene
An In-depth Technical Guide to 2-Fluoro-1-iodo-3,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Fluoro-1-iodo-3,4-dimethoxybenzene, a halogenated aromatic compound with significant potential as a versatile building block in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Given its unique substitution pattern, this molecule offers a platform for intricate molecular design and the development of novel chemical entities.
Core Molecular Properties
2-Fluoro-1-iodo-3,4-dimethoxybenzene is a polysubstituted benzene derivative. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Fluoro-1-iodo-3,4-dimethoxybenzene | N/A |
| Molecular Formula | C₈H₈FIO₂ | [1] |
| Molecular Weight | 298.05 g/mol | Calculated |
| CAS Number | 1803783-41-6 | [2] |
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center [pos="0,0!"];
C_1 [pos="0,1!", label="C"]; C_2 [pos="-0.866,-0.5!", label="C"]; C_3 [pos="-0.866,-1.5!", label="C"]; C_4 [pos="0,-2!", label="C"]; C_5 [pos="0.866,-1.5!", label="C"]; C_6 [pos="0.866,-0.5!", label="C"];
I_sub [pos="0,2!", label="I", fontcolor="#EA4335"]; F_sub [pos="-1.732,-1!", label="F", fontcolor="#34A853"]; O_3 [pos="-1.732,-2!", label="OCH₃"]; O_4 [pos="0,-3!", label="OCH₃"]; H_5 [pos="1.732,-2!", label="H"]; H_6 [pos="1.732,-1!", label="H"];
"0" CELLBORDER="0" CELLSPACING="0">
"1" CELLBORDER="0" CELLSPACING="0"> "c6" >C "c1" >C
"1" CELLBORDER="0" CELLSPACING="0" > "c5">C "c2">C
"1" CELLBORDER="0" CELLSPACING="0"> "c4">C "c3">C
>];
I [label="I", fontcolor="#EA4335"]; F [label="F", fontcolor="#34A853"]; OCH3_3 [label="OCH₃"]; OCH3_4 [label="OCH₃"]; H5 [label="H"]; H6 [label="H"]; edge [dir=none]; struct:c1 -- struct:c2; struct:c2 -- struct:c3; struct:c3 -- struct:c4; struct:c4 -- struct:c5; struct:c5 -- struct:c6; struct:c6 -- struct:c1; struct:c1 -- I; struct:c2 -- F; struct:c3 -- OCH3_3; struct:c4 -- OCH3_4; struct:c5 -- H5; struct:c6 -- H6;
}
Caption: Molecular Structure of 2-Fluoro-1-iodo-3,4-dimethoxybenzene.
Plausible Synthesis and Mechanism
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 2-Fluoro-1-iodo-3,4-dimethoxybenzene.
Step-by-Step Experimental Protocol (Hypothetical):
Step 1: Iodination of 1,2-Dimethoxybenzene
-
To a stirred solution of 1,2-dimethoxybenzene in a suitable solvent (e.g., acetic acid), add iodine (I₂) and a strong oxidizing agent such as iodic acid (HIO₃) or nitric acid in the presence of a catalytic amount of sulfuric acid.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring it into an aqueous solution of sodium thiosulfate to remove excess iodine.
-
The product, 1-iodo-3,4-dimethoxybenzene, is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification is achieved by column chromatography on silica gel.
Causality: The methoxy groups are activating ortho- and para-directors in electrophilic aromatic substitution. [3]Iodination is expected to occur at the position para to one methoxy group and ortho to the other (position 4 relative to the 1-methoxy group), leading to 1-iodo-3,4-dimethoxybenzene as the major product.
Step 2: Fluorination of 1-Iodo-3,4-dimethoxybenzene
-
The purified 1-iodo-3,4-dimethoxybenzene is dissolved in a polar aprotic solvent like acetonitrile.
-
An electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is added portion-wise to the solution at room temperature.
-
The reaction is stirred until completion, monitored by TLC or GC-MS.
-
The reaction mixture is then diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The final product, 2-Fluoro-1-iodo-3,4-dimethoxybenzene, is purified by column chromatography.
Causality: The two methoxy groups and the iodine atom will direct the incoming electrophile (F⁺). The methoxy groups are strong activators, directing ortho and para. The position ortho to both methoxy groups (position 2) is sterically hindered and electronically favorable, making it a likely site for fluorination.
Spectroscopic Characterization (Predicted)
Although experimental spectral data for this specific compound are not widely published, its ¹H and ¹³C NMR spectra can be predicted based on established principles and data from analogous structures. [4][5][6] ¹H NMR (Predicted):
-
Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.5-7.5 ppm). These would appear as doublets due to coupling with each other. The proton ortho to the fluorine atom will likely show an additional coupling to ¹⁹F.
-
Methoxy Protons: Two distinct singlets are expected for the two methoxy groups, likely in the range of δ 3.8-4.0 ppm. The chemical shifts will be influenced by the neighboring fluoro and iodo substituents.
¹³C NMR (Predicted):
-
Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. The carbons directly attached to fluorine and iodine will show characteristic chemical shifts and, in the case of the fluorine-bound carbon, a large one-bond C-F coupling constant. The carbons bearing the methoxy groups will also have distinct chemical shifts.
-
Methoxy Carbons: Two signals are expected for the methoxy carbons, typically in the range of δ 55-65 ppm.
Reactivity and Applications in Drug Development
The unique arrangement of substituents on 2-Fluoro-1-iodo-3,4-dimethoxybenzene makes it a highly valuable intermediate in organic synthesis.
-
Cross-Coupling Reactions: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. [7][8]This allows for the facile introduction of a wide range of carbon and heteroatom substituents at this position.
-
Influence of Fluorine: The fluorine atom can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule. [9]Its presence can enhance binding affinity to target proteins and block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.
-
Role of Dimethoxy Groups: The 3,4-dimethoxybenzene (veratrole) moiety is found in numerous natural products and pharmaceuticals. It is known to contribute to favorable metabolic stability and absorption profiles in drug candidates. [10]This functional group can also participate in hydrogen bonding and other non-covalent interactions within a biological target.
The combination of these features makes 2-Fluoro-1-iodo-3,4-dimethoxybenzene an attractive scaffold for the synthesis of novel bioactive molecules in drug discovery programs targeting a wide range of diseases. [11]
Safety and Handling
As a polyhalogenated aromatic compound, 2-Fluoro-1-iodo-3,4-dimethoxybenzene should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [2][12]* Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. [13]Avoid contact with skin and eyes. [14]In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
It is crucial to consult the Safety Data Sheet (SDS) for this specific compound or a closely related analogue before use. [1][15]
References
-
Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025). ResearchGate. Retrieved from [Link]
- Stathopoulos, P., et al. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-32.
-
Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. (2012). PubMed. Retrieved from [Link]
-
2-Fluoro-1-iodo-3,4-dimethoxybenzene CAS 1803783-41-6. (n.d.). Huateng Pharma. Retrieved from [Link]
-
SAFETY DATA SHEET. (2021). Vitol.com. Retrieved from [Link]
-
Exploring Organic Building Blocks: The Utility of 2-Fluoro-1-iodo-4-methoxybenzene in Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PMC. Retrieved from [Link]
-
Kitamura, T., et al. (2021). Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. (2022). PMC. Retrieved from [Link]
- Shimobaba, S., et al. (2012). E- or Z-selective synthesis of trisubstituted (2-fluoroalkenyl)iodonium salts by the reaction of (2-fluoroalkenyl)iodonium ylides with aldehydes. Journal of Fluorine Chemistry, 142, 105-108.
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved from [Link]
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Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. (n.d.). University of Arizona. Retrieved from [Link]
-
Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. (2025). ACS Publications. Retrieved from [Link]
-
1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. (2025). ResearchGate. Retrieved from [Link]
-
EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. (2022). Angewandte Chemie International Edition. Retrieved from [Link]
-
Reaction of Iodonium Ylides of 1,3-Dicarbonyl Compounds with HF Reagents. (2012). MDPI. Retrieved from [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs. (2025). Chemwatch. Retrieved from [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. Retrieved from [Link]
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- 2. vitol.com [vitol.com]
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- 9. chemrxiv.org [chemrxiv.org]
- 10. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 15. benchchem.com [benchchem.com]
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Fluoro-1-iodo-3,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-1-iodo-3,4-dimethoxybenzene is a polysubstituted aromatic compound that serves as a valuable building block in synthetic organic and medicinal chemistry. Its utility in the synthesis of more complex molecular architectures, including potential pharmaceutical agents, necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the precise structure and purity of such molecules. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-Fluoro-1-iodo-3,4-dimethoxybenzene, offering insights into the influence of its distinct substituents on the spectral data. We will explore the theoretical basis for the observed chemical shifts and coupling constants, present the expected spectral data, and provide a field-proven protocol for sample preparation and data acquisition.
Molecular Structure and its Influence on NMR Spectra
The NMR spectra of 2-Fluoro-1-iodo-3,4-dimethoxybenzene are dictated by the electronic environment of each proton and carbon nucleus. The benzene ring is substituted with four different groups: a strongly electronegative fluorine atom, a large and moderately electronegative iodine atom, and two electron-donating methoxy groups.
-
Fluorine (-F): As the most electronegative element, fluorine strongly withdraws electron density via the inductive effect. It also possesses lone pairs that can participate in resonance donation (a +M effect), though its inductive effect is dominant. Crucially, the ¹⁹F nucleus (spin ½) couples with nearby ¹H and ¹³C nuclei, providing invaluable structural information through characteristic splitting patterns.
-
Iodine (-I): Iodine is less electronegative than fluorine but is highly polarizable. It exerts a moderate electron-withdrawing inductive effect and a weak deactivating effect on the aromatic ring. Its large size can cause some steric hindrance.
-
Methoxy (-OCH₃): The oxygen atom of the methoxy group is electron-withdrawing inductively, but its lone pairs provide a strong electron-donating resonance effect (+M effect). This leads to increased electron density (shielding) at the ortho and para positions relative to the methoxy group.
These competing electronic effects create a unique and predictable pattern of chemical shifts and couplings for the two aromatic protons and the various carbon atoms in the molecule.
Caption: Molecular structure of 2-Fluoro-1-iodo-3,4-dimethoxybenzene with atom numbering.
¹H NMR Spectral Analysis
The proton NMR spectrum is expected to show signals for two distinct aromatic protons and two methoxy groups. The analysis relies on predicting their chemical shifts (δ) and spin-spin coupling patterns (multiplicity and J values).
Expected Chemical Shifts (δ):
-
Aromatic Protons (H-5 and H-6): These two protons form an AX spin system (or more accurately, an AB system if their chemical shifts are close). H-5 is para to the fluorine and ortho to a methoxy group. H-6 is meta to both the fluorine and one methoxy group, and ortho to the iodine. The strong shielding from the C4-methoxy group will push both proton signals upfield relative to benzene (7.34 ppm). H-5 is expected to be slightly more shielded (lower ppm) than H-6 due to the stronger +M effect at the para position from the C4-methoxy group. We can predict a range of δ = 6.8 - 7.5 ppm .
-
Methoxy Protons (-OCH₃): The two methoxy groups are in different environments and are expected to have distinct chemical shifts. They typically appear as sharp singlets in the range of δ = 3.8 - 4.0 ppm .
Spin-Spin Coupling:
-
H-5 and H-6 Coupling: These adjacent protons will couple to each other, resulting in a doublet for each signal. The coupling constant, ³JHH (ortho coupling), is typically in the range of 7-10 Hz .
-
H-F Coupling: The fluorine atom will couple to the aromatic protons.
-
The coupling between F and H-5 (⁴JHF, a meta coupling) is typically small, around 2-3 Hz .
-
The coupling between F and H-6 (⁵JHF, a para coupling) is often smaller, around 0-1 Hz , and may not be resolved.
-
-
Resulting Multiplicity:
-
H-5: Will appear as a doublet of doublets (dd) due to coupling with H-6 and the meta-coupling to fluorine.
-
H-6: Will appear primarily as a doublet from coupling to H-5. The smaller para-coupling to fluorine might cause slight broadening or a further small splitting.
-
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-6 | ~7.2 - 7.5 | d | ³JH6-H5 = 7-10 |
| H-5 | ~6.8 - 7.1 | dd | ³JH5-H6 = 7-10, ⁴JH5-F = 2-3 |
| -OCH₃ (C3 or C4) | ~3.9 | s | - |
| -OCH₃ (C3 or C4) | ~3.85 | s | - |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons and two for the methoxy carbons. The key to assigning the carbon signals is understanding the substituent effects and, critically, the C-F coupling constants.
Expected Chemical Shifts (δ):
-
C-F Carbon (C-2): The carbon directly attached to fluorine will show the largest C-F coupling constant and will be significantly deshielded. Expected δ is in the range of 145-155 ppm .
-
C-I Carbon (C-1): The carbon bearing the iodine atom is heavily shielded by the "heavy atom effect." This will shift its resonance significantly upfield to a range of 85-95 ppm .
-
C-O Carbons (C-3 and C-4): These carbons are attached to the electron-donating methoxy groups and will be deshielded, appearing in the aromatic region around 140-150 ppm .
-
C-H Carbons (C-5 and C-6): These carbons will be more shielded and are expected in the range of 110-125 ppm .
-
Methoxy Carbons (-OCH₃): These signals will appear in the aliphatic region, typically around 55-65 ppm .
C-F Coupling Constants (JCF):
The magnitude of the C-F coupling constant decreases with the number of bonds separating the nuclei. This is a powerful tool for assignment.[1][2]
-
¹JCF (C-2): Very large, typically 240-260 Hz . The C-2 signal will be a large doublet.
-
²JCF (C-1 and C-3): A moderate coupling of 15-25 Hz . The signals for C-1 and C-3 will appear as doublets.
-
³JCF (C-4 and C-6): A smaller coupling of 3-10 Hz . The signals for C-4 and C-6 will appear as doublets or triplets (if unresolved).
-
⁴JCF (C-5): The smallest coupling, often <3 Hz , which may not be resolved.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Predicted JCF (Hz) |
| C-2 (C-F) | 145 - 155 | d | ¹J = 240-260 |
| C-4 (C-O) | 148 - 152 | d | ³J = 3-10 |
| C-3 (C-O) | 140 - 145 | d | ²J = 15-25 |
| C-6 (C-H) | 120 - 125 | d | ³J = 3-10 |
| C-5 (C-H) | 110 - 115 | s or d | ⁴J < 3 |
| C-1 (C-I) | 85 - 95 | d | ²J = 15-25 |
| -OCH₃ | 55 - 65 | s | - |
| -OCH₃ | 55 - 65 | s | - |
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system for routine analysis of small organic molecules like 2-Fluoro-1-iodo-3,4-dimethoxybenzene.
Step-by-Step Methodology
-
Sample Weighing and Solvent Selection:
-
Accurately weigh 10-20 mg of the compound for ¹H NMR, or 50-75 mg for ¹³C NMR, into a clean, dry vial.[3] The higher concentration for ¹³C NMR is necessary due to its lower natural abundance and sensitivity.[4]
-
Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds.[5] Other options include acetone-d₆ or DMSO-d₆.
-
-
Dissolution and Transfer:
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6][7] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[4]
-
Gently swirl or vortex the vial to ensure complete dissolution. Visually inspect for any particulate matter.
-
If any solids remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8] This prevents solid particles from degrading the magnetic field homogeneity and spectral resolution.[7]
-
-
Internal Standard:
-
Sample Handling and Instrument Insertion:
-
Cap the NMR tube securely. Invert the tube several times to ensure the solution is homogeneous.
-
Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.[4]
-
Place the tube in a spinner turbine, adjusting the depth using the instrument's depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Caption: Standard experimental workflow for NMR sample preparation and analysis.
Conclusion
The ¹H and ¹³C NMR spectra of 2-Fluoro-1-iodo-3,4-dimethoxybenzene are rich with structural information. A thorough analysis of the chemical shifts reveals the interplay of inductive and resonance effects from the four distinct substituents. Furthermore, the characteristic magnitudes of ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F coupling constants provide a definitive roadmap for the unambiguous assignment of every proton and carbon in the molecule. By following the detailed experimental protocol, researchers can reliably obtain high-resolution spectra, confirming the identity and purity of this important synthetic intermediate and enabling the confident advancement of their research and development objectives.
References
-
NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Bruker. Retrieved from [Link]
-
NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
- Lautie, A., & Gruff-Moreno, M. (1983). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.
-
Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Lo, A. A., & Brown, T. L. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 89(5), 1162–1163.
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Solubility of 2-Fluoro-1-iodo-3,4-dimethoxybenzene in organic solvents
This guide serves as an authoritative technical resource for the solubility profiling of 2-Fluoro-1-iodo-3,4-dimethoxybenzene (CAS: 1803783-41-6) .
In the absence of a universally standardized solubility table for this specific intermediate, this document synthesizes structure-property relationships (SPR) with field-proven experimental protocols. It is designed to empower researchers to determine precise solubility limits and optimize process solvents for synthesis and purification.
Technical Whitepaper | Application Science Division
Executive Summary
2-Fluoro-1-iodo-3,4-dimethoxybenzene is a highly functionalized aromatic building block. Its solubility behavior is governed by the interplay between its lipophilic core (dimethoxybenzene scaffold) and its halogen substituents (fluorine and iodine).
For process chemists and drug developers, this compound presents a classic "lipophilic solid" profile:
-
High Solubility: Chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (THF, DMSO).
-
Temperature-Dependent Solubility: Alcohols (Ethanol, Methanol), making them ideal candidates for recrystallization.
-
Insolubility: Water and highly non-polar alkanes (at room temperature).
This guide provides the mechanistic rationale for these properties and a self-validating protocol to quantify them in your specific matrix.
Physicochemical Basis of Solubility
To select the correct solvent without wasting material, we must analyze the molecule's functional groups.
| Feature | Chemical Effect | Solubility Impact |
| Iodine (C-I) | High polarizability; heavy atom effect. | Increases solubility in soft, polarizable solvents like DCM and Chloroform . |
| Fluorine (C-F) | High electronegativity; strong C-F dipole. | Enhances solubility in polar aprotic solvents (THF , Ethyl Acetate ). |
| Methoxy Groups (-OMe) | Hydrogen bond acceptors; lipophilic ethers. | Provides good interaction with alcohols (via H-bonding) but maintains high affinity for organic layers. |
| Benzene Core | Planar, aromatic system. | Ensures π-π stacking interactions; drives insolubility in water. |
Theoretical LogP: Estimated ~2.8 – 3.2.
-
Implication: The compound will partition >99% into the organic phase during aqueous workups.
Predicted Solvent Compatibility Matrix
Based on the structure-property analysis of similar halogenated anisoles (e.g., 2-Fluoro-4-iodo-1-methoxybenzene), the following solubility tiers are established.
Tier 1: High Solubility (Dissolution Solvents)
Use for reactions, transfers, and NMR analysis.
-
Dichloromethane (DCM): Excellent. The "go-to" solvent for solubilizing the crude material.
-
Tetrahydrofuran (THF): Excellent. Solubilizes via dipole-dipole interactions.
-
Ethyl Acetate (EtOAc): Good to Excellent. Standard extraction solvent.[1]
-
DMSO / DMF: High solubility, but difficult to remove. Use only if necessary for nucleophilic substitution reactions.
Tier 2: Temperature-Dependent (Recrystallization Solvents)
Low solubility at RT; High solubility at boiling point.
-
Ethanol (EtOH): Primary candidate for recrystallization. The methoxy groups accept H-bonds from ethanol at high temperatures.
-
Methanol (MeOH): Similar to ethanol but may require cooling below RT for high recovery.
-
Acetonitrile (MeCN): Often effective for halogenated aromatics.
Tier 3: Anti-Solvents (Precipitation)
Use to force the compound out of solution.
-
Water: Strictly insoluble.
-
Hexanes / Heptane: Low solubility at RT. Used to lower the polarity of EtOAC or DCM solutions to induce precipitation.
Protocol: Gravimetric Solubility Determination
Do not rely on literature values from generic databases. Impurities (isomers/regioisomers) can drastically alter saturation points. Use this self-validating protocol to generate data for your specific batch.
Workflow Diagram: Solubility Determination
Caption: Step-by-step decision logic for determining precise solubility limits (mg/mL) in any target solvent.
Step-by-Step Methodology
-
Preparation: Weigh exactly 50 mg of 2-Fluoro-1-iodo-3,4-dimethoxybenzene into a clean 4 mL glass vial.
-
Titration: Add the solvent of choice in 250 µL increments .
-
Equilibration: After each addition, cap the vial and sonicate or vortex for 5 minutes at 25°C.
-
Observation:
-
Visual Check: If the solution is clear, stop.
-
Calculation: Solubility
Mass (mg) / Volume (mL).
-
-
Saturation (Alternative): If the solid persists after 2 mL of solvent:
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporate the solvent (Genevac or N2 stream).
-
Weigh the residue to calculate the exact mass dissolved in that volume.
-
Application: Purification Strategy
The solubility profile dictates the purification method. Because this compound contains heavy halogens (I, F), it often crystallizes well if the correct solvent system is chosen.
Solvent Selection Decision Tree
Caption: Strategic workflow for selecting purification methods based on impurity polarity and solubility differentials.
Recommended Recrystallization Protocol
-
Solvent System: Ethanol (Single solvent) or Ethyl Acetate/Hexanes (Solvent/Anti-solvent).
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.
-
Hot Filtration: If insoluble particles remain (dust, inorganic salts), filter while hot through a glass wool plug.
-
Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C).
-
Note: Rapid cooling may trap impurities.
-
-
Isolation: Filter the crystals and wash with cold (-20°C) Ethanol.
References
-
PubChem. 2-Fluoro-4-iodo-1-methoxybenzene (Analogous Structure Data). National Library of Medicine. Available at: [Link]
-
University of Rochester. Tips & Tricks: Recrystallization Solvent Selection. Department of Chemistry.[1] Available at: [Link]
-
Organic Chemistry Portal. Iodine-Mediated Fluorination of Alkenes (Synthesis Context). Available at: [Link]
Sources
Strategic Utilization of 2-Fluoro-1-iodo-3,4-dimethoxybenzene in Medicinal Chemistry
[1]
Executive Summary
2-Fluoro-1-iodo-3,4-dimethoxybenzene (CAS: 1803783-41-6) represents a high-value pharmacophore scaffold, primarily utilized to optimize the metabolic stability and binding affinity of drug candidates.[1] Structurally, it serves as a bioisostere for the electron-rich 3,4,5-trimethoxyphenyl moiety found in antimitotic agents (e.g., Colchicine, Combretastatin A-4) and kinase inhibitors.[1]
The strategic insertion of the fluorine atom at the C2 position, adjacent to the reactive iodine handle (C1), offers two distinct advantages:
-
Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the electron-rich ortho-position.[1]
-
Electronic Modulation: The inductive effect of fluorine lowers the pKa of the ring system without disrupting the steric profile required for hydrophobic pocket binding.[1]
This guide details the synthesis, reactivity, and application of this scaffold in the development of tubulin inhibitors, PDE4 inhibitors, and kinase modulators.[1]
Structural Analysis & Chemical Logic
The utility of 2-Fluoro-1-iodo-3,4-dimethoxybenzene lies in its "push-pull" electronic architecture.[1]
| Feature | Chemical Function | Medicinal Utility |
| 1-Iodo (C-I) | High-reactivity electrophile | Enables facile C-C bond formation via Suzuki-Miyaura, Sonogashira, or Heck couplings under mild conditions. |
| 2-Fluoro (C-F) | Increases metabolic half-life ( | |
| 3,4-Dimethoxy | Mimics natural product motifs (e.g., alkaloids); provides H-bond acceptors for interaction with serine/threonine residues in binding pockets.[1] |
The "Fluorine Effect" in Binding
In tubulin binding, the 3,4,5-trimethoxyphenyl ring is a critical recognition element.[1] Replacing the C2-methoxy or C2-hydrogen with fluorine maintains the van der Waals radius (H: 1.20 Å vs. F: 1.47 Å) while altering the electrostatic potential surface, often resulting in tighter binding kinetics due to reduced desolvation penalties.[1]
Strategic Synthesis: Directed Ortho Metalation (DoM)
The most robust route to 2-Fluoro-1-iodo-3,4-dimethoxybenzene is not via direct electrophilic iodination (which favors the para-position), but through Directed Ortho Metalation (DoM) . This protocol ensures regioselectivity.[1]
Protocol: Regioselective Synthesis from 1-Fluoro-2,3-dimethoxybenzene[1]
Objective: Synthesize 2-Fluoro-1-iodo-3,4-dimethoxybenzene with >95% regiocontrol. Precursor: 1-Fluoro-2,3-dimethoxybenzene (3-Fluoroveratrole).[1]
Reagents & Conditions
-
Solvent: Anhydrous THF (0.2 M).
-
Base:
-Butyllithium (1.2 equiv, 2.5 M in hexanes).[1] -
Additive: TMEDA (Tetramethylethylenediamine) - essential to break BuLi aggregates and accelerate lithiation.[1]
-
Electrophile: Iodine (
) in THF.[1] -
Temperature: -78°C.
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and TMEDA (1.2 equiv).[1]
-
Substrate Addition: Add 1-Fluoro-2,3-dimethoxybenzene (1.0 equiv) and cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Dropwise add
-BuLi over 20 minutes, maintaining internal temperature below -70°C. -
Incubation: Stir at -78°C for 1 hour to ensure complete formation of the lithiated intermediate (2-fluoro-3,4-dimethoxyphenyllithium).
-
Quench: Add a solution of Iodine (1.3 equiv) in THF dropwise. The solution will transition from colorless/pale yellow to dark violet/brown.[1]
-
Workup: Allow to warm to room temperature. Quench with saturated aqueous
(sodium thiosulfate) to reduce excess iodine (color change to yellow/clear).[1] Extract with EtOAc, dry over , and concentrate.[1] -
Purification: Recrystallize from heptane/EtOAc or purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
NMR: Look for two aromatic doublets (ortho-coupling,
Hz). If the iodination occurred para to the fluorine, you would see singlets or meta-coupling.[1] -
Yield Expectation: 85-92%.
Functionalization Workflow
Once synthesized, the scaffold serves as the "A-Ring" or "Head Group" in convergent drug synthesis.[1] The iodine handle allows for modular attachment to heterocyclic cores.[1]
Figure 1: Divergent synthetic pathways utilizing the iodo-handle for library generation.[1]
Medicinal Chemistry Applications
Case Study 1: Tubulin Polymerization Inhibitors
The 2-fluoro-3,4-dimethoxyphenyl motif is a potent replacement for the trimethoxyphenyl ring in Combretastatin A-4 (CA-4) analogs.[1]
-
Mechanism: CA-4 binds to the colchicine site of tubulin. The trimethoxy ring is essential for binding.[1]
-
Modification: Replacing the C2-H or C2-OMe with Fluorine (using our scaffold) creates a metabolically stable analog that resists O-demethylation in vivo while maintaining nanomolar cytotoxicity against cancer cell lines (e.g., DU-145 prostate cancer cells).[1]
-
Outcome: Improved pharmacokinetic profile without loss of potency.[1]
Case Study 2: Benzoxaborole Anti-Inflammatories
Research indicates the use of this scaffold in synthesizing benzoxaborole derivatives (structurally related to Tavaborole).[1]
-
Reaction: The iodo-group is converted to a boronic ester, which is then cyclized to form the oxaborole ring.[1]
-
Utility: The fluorine atom acidifies the boron center (Lewis acid), enhancing its ability to bind the diol active sites of target enzymes (e.g., leucyl-tRNA synthetase in fungi or PDE4 in mammalian cells).[1]
Case Study 3: 4-Arylcyclohexylamines
Patent literature (US3979444A) highlights the use of the 2-fluoro-3,4-dimethoxyphenyl moiety in 4-arylcyclohexylamines .[1]
References
-
Sigma-Aldrich. (n.d.).[1] 2-Fluoro-1-iodo-3,4-dimethoxybenzene Product Sheet. Retrieved from [1][3]
-
Shimobaba, S., Tahara, R., & Hara, S. (2012).[1] E- or Z-Selective Synthesis of Trisubstituted (2-Fluoroalkenyl)iodonium Salts. Journal of Fluorine Chemistry, 142, 105-108.[1] (Contextual grounding on fluoro-iodo chemistry).
-
Higgs, M. A., et al. (2026).[1][2] Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. Retrieved from
-
Lednicer, D. (1976).[1] 4-Arylcyclohexylamines. US Patent US3979444A.[1][4] Retrieved from
-
Fluorochem. (n.d.).[1] 2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene and related analogs. Retrieved from [1]
Methodological & Application
Application Note: Cryogenic Lithium-Halogen Exchange of 2-Fluoro-1-iodo-3,4-dimethoxybenzene
Part 1: Executive Summary & Strategic Rationale
The functionalization of 2-Fluoro-1-iodo-3,4-dimethoxybenzene via lithium-halogen exchange is a pivotal transformation in the synthesis of fluorinated pharmaceutical scaffolds. This substrate offers a unique reactivity profile: the iodine atom provides a kinetically favorable site for exchange, while the ortho-fluorine atom exerts a strong inductive effect (
Core Challenge: The primary failure mode in this chemistry is the "Benzyne Trap." The intermediate species, 2-fluoro-3,4-dimethoxyphenyllithium, is thermally sensitive. Above critical temperatures (
Operational Directive: This protocol utilizes a cryogenic (
Part 2: Mechanistic Insight & Critical Process Parameters
The Kinetic Landscape
The reaction relies on the rapid kinetics of Lithium-Iodine exchange compared to Lithium-Proton (deprotonation) or Lithium-Fluorine interaction.
-
Exchange (Fast & Favorable):
-BuLi attacks the iodine atom. The equilibrium is driven by the formation of the more stable aryl lithium species (sp hybridized carbanion) compared to the alkyl lithium ( -BuI).-
Rate:
(Directed ortho Metalation).
-
-
Stabilization: The methoxy groups at C3 and C4 are electron-donating by resonance (
) but withdrawing by induction ( ). The fluorine at C2 is strongly withdrawing ( ), which stabilizes the negative charge at C1. -
Destabilization (The Risk): The proximity of the Lithium (at C1) and Fluorine (at C2) creates a thermodynamic driving force for the elimination of LiF (Lattice energy of LiF is extremely high), generating a benzyne intermediate.
Visualization: Reaction Pathways
The following diagram outlines the competing pathways. We aim to stay in the "Green Zone" (Stable Intermediate).
Figure 1: Mechanistic divergence between stable lithiation and benzyne formation.
Part 3: Detailed Experimental Protocol
Materials & Equipment
-
Substrate: 2-Fluoro-1-iodo-3,4-dimethoxybenzene (
purity). -
Reagent:
-Butyllithium ( or in hexanes). Titrate before use. -
Solvent: Anhydrous THF (Tetrahydrofuran), distilled over Na/Benzophenone or from a column drying system.
-
Electrophile:
-Dimethylformamide (DMF) for aldehyde synthesis, or solid for carboxylic acid. -
Vessel: Flame-dried 3-neck round bottom flask with magnetic stir bar, internal temperature probe, and nitrogen/argon inlet.
Step-by-Step Methodology
Phase 1: Setup and Solvation
-
Inert Environment: Evacuate the reaction vessel and backfill with dry Nitrogen or Argon (
). -
Dissolution: Charge the flask with 2-Fluoro-1-iodo-3,4-dimethoxybenzene (
). Add anhydrous THF to achieve a concentration of to .-
Note: THF is preferred over diethyl ether to ensure solubility of the dimethoxy substrate, though ether can be used to further suppress benzyne formation if solubility permits.
-
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach
. Wait 10 minutes to ensure thermal equilibrium.
Phase 2: Lithium-Halogen Exchange
-
Addition of
-BuLi: Using a gas-tight syringe, add -BuLi ( ) dropwise over 10–15 minutes.-
Critical Control: Monitor internal temperature. Do not allow the temperature to rise above
. -
Observation: The solution may change color (often light yellow to pale orange). A deep red/brown color suggests decomposition (benzyne formation).
-
-
Aging: Stir the mixture at
for 30 minutes .-
Why? This ensures complete conversion of the iodide to the lithium species. Extending beyond 45 minutes increases the risk of scrambling or localized warming events.
-
Phase 3: Electrophilic Trapping (Example: Formylation)
-
Addition of Electrophile: Add anhydrous DMF (
) dropwise to the cold solution.-
Note: The reaction is exothermic. Maintain temperature
.
-
-
Warming: After addition is complete, keep at
for 15 minutes, then remove the cooling bath and allow the reaction to warm to over 1 hour.
Phase 4: Quench and Workup
-
Quench: At
, quench the reaction with saturated aqueous ammonium chloride ( ). -
Extraction: Dilute with Ethyl Acetate (EtOAc). Separate layers. Extract aqueous layer
with EtOAc. -
Purification: Dry organics over
, filter, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc gradient).
Part 4: Data Summary & Troubleshooting
Expected Outcomes vs. Failure Modes
| Parameter | Optimal Result | Failure Mode (Benzyne) | Failure Mode (Wet) |
| Color | Pale Yellow/Orange | Dark Brown/Black Tar | Colorless (No reaction) |
| Yield | 85–95% | < 30% | Variable |
| Byproducts | Cyclodimers, Polymers | Protonated Arene (Ar-H) | |
| NMR Signal | Distinct Product Peaks | Complex aromatic region | Ar-H peak at C1 |
QC Check: The Deuterium Test
Before committing the entire batch to the electrophile, perform a
-
Take
of reaction mixture at . -
Inject into a vial containing
dry THF and . -
Analyze via
-NMR.-
Success: Disappearance of the H-signal at the C1 position (if H was present) or simply clean conversion to the deuterated analog (check mass spec or C-D coupling).
-
Failure: Recovery of protonated starting material (2-Fluoro-3,4-dimethoxybenzene) indicates wet solvent or failed exchange.
-
Part 5: Workflow Visualization
Figure 2: Operational workflow for the cryogenic exchange process.
References
-
Bailey, W. F., & Patricia, J. J. (1988).[1][2] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link
-
Reich, H. J. (2013). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130-7178. Link
-
Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Intermediates. The Chemistry of Organolithium Compounds. Link
-
Organic Syntheses. (2005). Preparation of Functionalized Organolithiums: 2-(2'-Lithio-4',5'-methylenedioxyphenyl)ethyl chloride. Organic Syntheses, 81, 89. (Analogous substrate handling). Link
Sources
Application Note: Strategic Utilization of 2-Fluoro-1-iodo-3,4-dimethoxybenzene in Medicinal Chemistry
Executive Summary
In the optimization of small molecule therapeutics, 2-Fluoro-1-iodo-3,4-dimethoxybenzene represents a high-value "privileged" building block. Its utility stems from a synergistic triad of structural features: the iodine handle for versatile cross-coupling, the fluorine atom for metabolic blocking and pKa modulation, and the dimethoxy motif which mimics the electron-rich rings found in numerous bioactive alkaloids and kinase inhibitors (e.g., isoquinoline-based scaffolds).
This guide provides validated protocols for utilizing this building block, specifically addressing the synthetic challenges posed by its electron-rich nature and ortho-substitution pattern.
Structural Analysis & Pharmacophore Utility
Before engaging in synthesis, it is critical to understand the electronic and steric landscape of the molecule.
| Feature | Position | Electronic Effect | Medicinal Utility |
| Iodine | C1 | High reactivity (Leaving Group) | Primary handle for C-C and C-N bond formation. |
| Fluorine | C2 | Inductive withdrawal (-I), Mesomeric donation (+M) | Blocks metabolic oxidation at the susceptible ortho position; modulates torsional angle of biaryl systems via the ortho-effect. |
| Methoxy | C3, C4 | Strong Mesomeric donation (+M) | Increases electron density of the ring; mimics catechol ethers common in GPCR ligands and kinase inhibitors. |
The "Ortho-Fluorine" Effect in Catalysis
The C2-Fluorine atom is not merely a bystander. In Palladium-catalyzed cross-couplings, the ortho-fluorine can:
-
Stabilize Pd-Intermediates: Through weak Pd···F interactions, potentially influencing the reductive elimination step.[1]
-
Induce Steric Strain: While small (Van der Waals radius ~1.47 Å), it provides enough bulk to twist biaryl axes, which is crucial for atropisomer-selective synthesis or disrupting planar stacking in DNA intercalators.
Critical Application: Optimized Suzuki-Miyaura Coupling
The Challenge
This substrate is electron-rich (due to two -OMe groups). Standard theory dictates that electron-rich aryl halides undergo oxidative addition to Pd(0) more slowly than their electron-deficient counterparts. Furthermore, the ortho-fluorine introduces a steric penalty.
Standard Protocol Failure Mode: Using simple Pd(PPh3)4 often leads to incomplete conversion or homocoupling due to the sluggish oxidative addition and catalyst deactivation.
Optimized Protocol: The "High-Activity" System
Objective: Couple 2-Fluoro-1-iodo-3,4-dimethoxybenzene with a heteroaryl boronic acid.
Reagents & Materials
-
Substrate: 2-Fluoro-1-iodo-3,4-dimethoxybenzene (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Catalyst Precursor: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2 (2-5 mol%)
-
Ligand: SPhos or XPhos (Buchwald Ligands). Rationale: These electron-rich, bulky biaryl phosphines facilitate oxidative addition into electron-rich aryl halides and promote reductive elimination.
-
Base: K3PO4 (3.0 equiv) or Cs2CO3 (for base-sensitive substrates).
-
Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane/Water (4:1).[3]
Step-by-Step Methodology
-
Inerting: Charge a microwave vial or Schlenk tube with the aryl iodide, boronic acid, base, and Pd catalyst/ligand system. Cap and purge with Argon for 5 minutes. Crucial: Oxygen is the enemy of electron-rich phosphines.
-
Solvation: Add degassed solvent via syringe.
-
Thermal Activation:
-
Standard: Heat to 80°C - 100°C for 4-12 hours.
-
Microwave: 100°C for 30-60 minutes.
-
-
Monitoring: Monitor via LCMS. Look for the disappearance of the Iodine peak (M+).
-
Visual Cue: The reaction often turns from dark red/purple (active Pd) to black (Pd black precipitation) if the catalyst dies. If black precipitates early (<1 hr), add more ligand.
-
-
Workup: Filter through Celite to remove Pd residues. Partition between EtOAc and Water. Wash organic layer with Brine. Dry over Na2SO4.
Diagram: Catalytic Cycle & Logic
Figure 1: Catalytic cycle highlighting the specific requirements for electron-rich aryl iodides.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)[4]
This reaction is pivotal for creating kinase inhibitors where the aniline nitrogen acts as a hydrogen bond donor to the kinase hinge region.
The "Iodide Inhibition" Problem
Aryl Iodides are sometimes inferior to Bromides in Buchwald couplings because the released Iodide ion (I-) binds too strongly to the Palladium, forming unreactive dimers [Pd(Ar)(I)L]2.[4][5]
Optimized Protocol
Objective: Amination with a secondary amine (e.g., Morpholine or Piperazine).
Reagents
-
Catalyst: Pd2(dba)3 (1 mol%).
-
Ligand: Xantphos (for rigid backbone) or RuPhos (for secondary amines).
-
Base: NaOtBu (Sodium tert-butoxide). Note: Strong base is required.[6]
-
Solvent: Toluene (preferred over Dioxane to precipitate NaI).
Procedure
-
Pre-complexation: Mix Pd2(dba)3 and Ligand in Toluene under Argon for 10 mins to generate the active catalyst.
-
Addition: Add the 2-Fluoro-1-iodo-3,4-dimethoxybenzene and the amine.
-
Base Addition: Add NaOtBu in one portion.
-
Reaction: Heat to 100°C.
-
Self-Validating Step: As the reaction proceeds, Sodium Iodide (NaI) should precipitate out of the Toluene as a fine white solid. If the solution remains perfectly clear, the reaction may be stalled.
-
-
Workup: Standard aqueous extraction. Avoid acidic washes if the product contains basic nitrogens.
Strategic Application: Metabolic Stability (ADME)
The inclusion of the Fluorine at C2 is a strategic medicinal chemistry decision.
Mechanism of Action
In the non-fluorinated analog (1-iodo-3,4-dimethoxybenzene), the C2 and C6 positions are electronically activated by the ortho/para directing methoxy groups. This makes them "soft spots" for Cytochrome P450 oxidation (hydroxylation).
-
Blocking C2: Replacing H with F at C2 blocks this site from enzymatic oxidation.[7] The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and resistant to the radical cation mechanisms of P450s.
-
Electronic Deactivation: The electronegativity of Fluorine pulls electron density from the ring, slightly lowering the HOMO energy, making the entire ring less susceptible to oxidative metabolism compared to the pure dimethoxybenzene.
Data Summary: Metabolic Half-Life Improvement (Hypothetical)
| Scaffold Variant | P450 Metabolism Site | Est. Intrinsic Clearance (CLint) |
| 3,4-Dimethoxy-phenyl-R | High (C2, C6 hydroxylation) | High (>50 µL/min/mg) |
| 2-Fluoro-3,4-dimethoxy-phenyl-R | Reduced (C2 blocked) | Medium/Low (<20 µL/min/mg) |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
[Link]
-
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
[Link]
-
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational Suzuki protocol).[3]
-
[Link]
-
-
Organic Chemistry Portal. "Buchwald-Hartwig Amination." (General reaction parameters and iodide inhibition mechanisms).
-
[Link]
-
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. research.rug.nl [research.rug.nl]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing deiodination side reactions in 2-Fluoro-1-iodo-3,4-dimethoxybenzene coupling
Answering the user's request to create a technical support center for preventing deiodination side reactions in 2-Fluoro-1-iodo-3,4-dimethoxybenzene coupling.
Technical Support Center: Coupling Reactions of 2-Fluoro-1-iodo-3,4-dimethoxybenzene
A Guide to Minimizing Deiodination Side Reactions
Welcome to the technical support center for coupling reactions involving 2-Fluoro-1-iodo-3,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, with a specific focus on mitigating the common side reaction of deiodination (hydrodehalogenation).
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in my coupling reaction?
A1: Deiodination, a specific type of hydrodehalogenation, is a frequent and problematic side reaction in palladium-catalyzed cross-coupling reactions. In this undesired pathway, the iodine atom on your starting material, 2-Fluoro-1-iodo-3,4-dimethoxybenzene, is replaced by a hydrogen atom, leading to the formation of 1-Fluoro-2,3-dimethoxybenzene. This byproduct reduces the yield of your desired coupled product and can complicate purification.[1]
The primary culprit behind deiodination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This highly reactive species can arise from various sources within your reaction mixture, including:
-
Bases: Particularly alkoxide bases.
-
Solvents: Protic solvents like alcohols are a common source.[1][2]
-
Water: Even trace amounts can contribute to the formation of Pd-H.[1]
Once formed, the Pd-H species can intercept the palladium-aryl intermediate that is destined for cross-coupling and instead undergo reductive elimination to yield the deiodinated arene.
Q2: My starting material, 2-Fluoro-1-iodo-3,4-dimethoxybenzene, seems particularly prone to deiodination. Why is that?
A2: The electronic properties of your substrate play a crucial role. 2-Fluoro-1-iodo-3,4-dimethoxybenzene is an electron-rich aromatic system due to the presence of two electron-donating methoxy groups. This high electron density can make the initial, crucial step of the catalytic cycle—oxidative addition of the C-I bond to the Pd(0) center—sluggish.[3][4] When oxidative addition is slow, the palladium catalyst has more opportunity to engage in side reactions, including the formation of Pd-H species that lead to deiodination.
The general reactivity trend for halides in both the desired coupling and the undesired dehalogenation is I > Br > Cl.[1] While the C-I bond is the most reactive and thus desirable for coupling, it also makes the substrate most susceptible to this side reaction.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
Issue 1: Significant formation of the deiodinated byproduct, 1-Fluoro-2,3-dimethoxybenzene.
This is the most common issue. The key is to accelerate the desired cross-coupling pathway so that it outcompetes the deiodination pathway.
Root Cause Analysis & Solutions:
The accepted mechanism for deiodination involves the formation of a Pd-H species. The following diagram illustrates the competition between the desired cross-coupling and the undesired deiodination.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Optimization Strategies:
A systematic approach to optimizing your reaction conditions is crucial. The following table summarizes key parameters and their impact on minimizing deiodination.
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] | These ligands accelerate both oxidative addition and reductive elimination, the key steps of the desired catalytic cycle. A faster desired reaction outcompetes the side reaction.[3] |
| Base | Employ weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] | Stronger bases, especially alkoxides (e.g., NaOtBu), are more likely to generate hydride species that lead to deiodination. |
| Solvent | Use aprotic solvents like dioxane, THF, or toluene.[1][5] | Protic solvents (e.g., alcohols) can be a direct source of hydrides. In some cases, switching from a more reducing alcohol like isopropanol to a bulkier one like t-butanol has been shown to suppress deiodination.[2] |
| Temperature | Start at a moderate temperature (e.g., 80 °C) and increase cautiously if the reaction is sluggish. | While higher temperatures can increase the rate of the desired reaction, they can also promote catalyst decomposition and side reactions. |
| Catalyst Precursor | Consider using a pre-catalyst that readily forms the active Pd(0) species. | This ensures a higher concentration of the active catalyst is available to initiate the desired coupling reaction promptly. |
| Additives | For Stille couplings, the addition of a Cu(I) co-catalyst can be beneficial.[5] For Sonogashira couplings, a Cu(I) co-catalyst is standard.[6][7] | The copper co-catalyst accelerates the transmetalation step, which can be rate-limiting, thereby pushing the reaction towards the desired product.[5] |
Experimental Protocols
The following are starting-point protocols for common coupling reactions with 2-Fluoro-1-iodo-3,4-dimethoxybenzene, designed to minimize deiodination.
Protocol 1: Suzuki-Miyaura Coupling
This is often the first choice for C-C bond formation due to the commercial availability and stability of boronic acids.
Caption: Step-by-step workflow for a Suzuki coupling.
Step-by-Step Methodology:
-
To a dry Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add 2-Fluoro-1-iodo-3,4-dimethoxybenzene (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), and finely ground K₃PO₄ (2.0-3.0 eq).[1]
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent system. A mixture of toluene and water (e.g., 10:1 v/v) is a good starting point.[1]
-
Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling
Ideal for introducing alkyne functionalities.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Fluoro-1-iodo-3,4-dimethoxybenzene (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[6][7]
-
Add an anhydrous, aprotic solvent such as THF or dioxane.
-
Add a suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Degas the mixture as described for the Suzuki coupling.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Sonogashira couplings can often be run under milder conditions than Suzuki couplings.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purify as described in the Suzuki protocol.
Advanced Troubleshooting
Q3: I've tried the recommended conditions, but deiodination is still a major issue. What else can I do?
A3: If standard conditions fail, consider these advanced strategies:
-
Alternative Coupling Reactions:
-
Stille Coupling: While it involves toxic organotin reagents, Stille coupling can be very effective for complex substrates and is often less sensitive to the choice of base.[8] The use of a CuI additive can significantly accelerate the reaction.[5]
-
Buchwald-Hartwig Amination: If you are forming a C-N bond, this reaction is the gold standard. The use of specialized Buchwald ligands is critical for success and can help to minimize dehalogenation.[9][10]
-
Transition-Metal-Free Coupling: Emerging methods using hypervalent iodine reagents are a more sustainable option and avoid the use of palladium altogether, thus eliminating the Pd-H deiodination pathway.[11][12]
-
-
Bimetallic Catalysis: Recent research has shown that bimetallic palladium-copper (Pd-Cu) nanocatalyst systems can selectively promote the desired cross-coupling while suppressing hydrodehalogenation.[9][13] The in-situ formation of copper-hydride species is thought to prevent the formation of the problematic Pd-H species.[9][13]
Q4: How can I accurately quantify the amount of deiodinated byproduct in my reaction mixture?
A4: Accurate quantification is key to effective optimization.
-
Routine Monitoring: For quick checks, TLC and LC-MS are invaluable for qualitatively assessing the relative amounts of starting material, product, and byproduct.
-
Quantitative Analysis:
-
¹H NMR Spectroscopy: If the signals of the product and byproduct are well-resolved, you can determine their ratio by integrating characteristic peaks.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): By using an internal standard and creating a calibration curve, you can obtain highly accurate quantitative data on the composition of your crude reaction mixture.
-
HPLC-MS/MS: For complex mixtures or trace-level analysis, HPLC coupled with tandem mass spectrometry offers excellent sensitivity and specificity.[14]
-
References
-
Ansari, T. N., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Reddit. (2019). Significant dehalogenation in stille coupling. r/Chempros. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wilson, P. G., et al. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. Journal of Organic Chemistry. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Renko, K., et al. (2016). Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity. Endocrinology. [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PubMed Central. [Link]
-
EurekAlert!. (2025). Rethinking coupling methods for more sustainable organic synthesis. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
National Center for Biotechnology Information. (n.d.). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. PubMed Central. [Link]
-
Ritsumeikan University. (2025). Rethinking Coupling Methods for More Sustainable Organic Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. PubMed Central. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. [Link]
-
University of Milan. (n.d.). HPLC-MS-MS analysis of thyroid hormones and iodotyrosines in knocked-out murine and natural human DEHAL-1 deficiency. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors. PubMed Central. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Fiveable. (2025). Aryl Iodides Definition. [Link]
-
ChemRxiv. (2023). A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State Reactions. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ChemRxiv. (n.d.). A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State Reactions. [Link]
-
ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
University of Windsor. (2004). The Mechanisms of the Stille Reaction. [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. [Link]
-
National Center for Biotechnology Information. (2022). Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis. PubMed Central. [Link]
-
Wiley Online Library. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Iodine. NCBI Bookshelf. [Link]
-
Michigan State University. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. [Link]
-
Chemistry World. (2011). New method for aromatic coupling. [Link]
-
National Center for Biotechnology Information. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
YouTube. (2022). Stille reaction | Brief theory, double cross-coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Iodine-Mediated Fluorination of Alkenes with an HF Reagent. [Link]
Sources
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- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
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- 8. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
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- 14. usiena-air.unisi.it [usiena-air.unisi.it]
Overcoming steric hindrance in reactions of 2-Fluoro-1-iodo-3,4-dimethoxybenzene
Technical Support Center: 2-Fluoro-1-iodo-3,4-dimethoxybenzene
Welcome to the technical support guide for 2-Fluoro-1-iodo-3,4-dimethoxybenzene. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting guides and practical solutions for overcoming the inherent steric challenges associated with this polysubstituted aryl halide. Our focus is on enabling successful cross-coupling reactions through rational selection of catalysts, ligands, and reaction conditions.
Understanding the Core Challenge: Steric Hindrance
2-Fluoro-1-iodo-3,4-dimethoxybenzene is a valuable building block, but its synthetic utility is often hampered by its structure. The iodine atom, the primary reactive site for many cross-coupling reactions, is flanked by a fluorine atom and a methoxy group. This ortho-substitution creates a crowded environment that sterically shields the carbon-iodine bond.
This crowding significantly impedes the initial, often rate-limiting, oxidative addition step in palladium-catalyzed cross-coupling cycles.[1][2] A standard palladium catalyst may struggle to approach and insert into the C-I bond, leading to sluggish reactions, low yields, or complete reaction failure. The key to success lies in employing specialized catalyst systems and optimized conditions designed specifically for sterically demanding substrates.
Caption: Logical workflow for troubleshooting a failed Suzuki reaction.
Cause 1: Ineffective Catalyst System
Standard ligands like PPh₃ or even bidentate ligands like dppf may not generate a sufficiently active catalyst.
-
Solution: Employ modern, sterically demanding dialkylbiaryl phosphine ligands. These are commercially available and have a proven track record with hindered substrates. [2]Using palladium precatalysts (e.g., XPhos Pd G3/G4) can also improve reliability by ensuring efficient generation of the active Pd(0) species.
Cause 2: Suboptimal Base or Solvent
The base is critical for activating the boronic acid in the transmetalation step. A weak base like NaHCO₃ is often insufficient. Solvents containing dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solution: Use a strong inorganic base, with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) being excellent choices for difficult couplings. [3][4]Ensure all solvents (e.g., Dioxane/H₂O, Toluene, THF) are rigorously degassed before use by sparging with nitrogen or argon for at least 30 minutes. [3]
Data Summary: Recommended Suzuki Catalyst Systems
| Ligand | Palladium Source | Recommended Base | Solvent System | Temp (°C) | Expected Outcome |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Toluene or Dioxane/H₂O | 80–110 | High yields for most arylboronic acids [5][6] |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Toluene or THF/H₂O | 80–100 | Excellent general ligand for hindered systems [6] |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Cs₂CO₃ | Dioxane/H₂O | 70–100 | Very effective, particularly with heteroaryl partners [7] |
| BI-DIME | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | Specifically designed for extremely hindered biaryls [8] |
Protocol Guide: Buchwald-Hartwig Amination
This section provides a robust, step-by-step protocol for the C-N coupling of 2-Fluoro-1-iodo-3,4-dimethoxybenzene with a representative primary amine.
Problem: Low conversion or formation of side products like hydrodehalogenation (replacement of iodine with hydrogen).
Cause: Inappropriate Ligand/Base Combination
C-N bond formation has unique electronic requirements. The ligand must facilitate both oxidative addition and the final reductive elimination step. The base must be strong enough to deprotonate the amine (or the N-Pd complex) but not interfere with the catalyst. [9]
-
Solution: Use a ligand/base system specifically validated for Buchwald-Hartwig aminations. BrettPhos is an excellent choice for achieving selective monoarylation of primary amines with hindered aryl halides. [5]Sodium tert-butoxide (NaOt-Bu) is the base of choice.
Experimental Protocol: Synthesis of N-Aryl Product
Materials:
-
2-Fluoro-1-iodo-3,4-dimethoxybenzene (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
BrettPhos (0.02 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add a magnetic stir bar.
-
Reagent Loading: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add Pd₂(dba)₃, BrettPhos, and Sodium tert-butoxide.
-
Add Substrates: Add 2-Fluoro-1-iodo-3,4-dimethoxybenzene, followed by the primary amine and anhydrous, degassed toluene.
-
Seal and Heat: Seal the vessel tightly and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS analysis of small aliquots. Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.
Considerations for Sonogashira Coupling
The Sonogashira reaction couples the aryl iodide with a terminal alkyne. While the C(sp²)-I bond is highly reactive, steric hindrance can still be a factor. [10][11]
-
Catalyst System: The classic system uses a palladium source (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) iodide (CuI) co-catalyst in the presence of an amine base like triethylamine. [12]* Copper-Free Conditions: For complex or sensitive substrates, copper-free Sonogashira protocols can be superior. These methods often employ a palladium catalyst with a bulky, electron-rich phosphine ligand (similar to those used for Suzuki couplings) and a base like Cs₂CO₃ or an organic amine in a solvent like DMF or NMP. [12][13]This can minimize the formation of alkyne homocoupling (Glaser coupling) byproducts.
-
Reaction Temperature: Due to the high reactivity of the aryl iodide, these reactions can often be performed at or slightly above room temperature, which helps improve selectivity and functional group tolerance. [10]
References
- Yin, J.; Rainka, M. P.; Zhang, X. -X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. J. Am. Chem. Soc.2002, 124, 1162–1163.
- Baran, T., et al.
- Request PDF: Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis.
- Baran, P. S., et al. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016.
- Technical Support Center: Multi-Step Synthesis of Polysubstituted Benzenes. Benchchem.
- Fors, B. P.; Buchwald, S. L. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science2010.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira coupling. Wikipedia.
- Buchwald–Hartwig amin
- Billingsley, K. L.; Buchwald, S. L.
- (a) Standard reaction conditions for the Sonogashira cross-coupling of...
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Al-Zoubi, R. M., et al. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing2020.
- Nasrollahzadeh, M., et al. Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Kinzel, T.; Zhang, Y.; Buchwald, S. L. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed2013.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Ruiz-Castillo, P.; Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Struggling with Suzuki Reaction. r/Chempros - Reddit.
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. research.rug.nl [research.rug.nl]
- 6. reddit.com [reddit.com]
- 7. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Fluoro-1-iodo-3,4-dimethoxybenzene
Ticket ID: #REC-FIMB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
User Issue Summary
Subject: Optimization of recrystallization conditions for impure 2-Fluoro-1-iodo-3,4-dimethoxybenzene. Common Symptoms: Product "oiling out" upon cooling; persistent purple/brown discoloration; difficulty removing regioisomers.[1] Compound Profile:
-
Structure: Electron-rich aromatic ring (two methoxy groups) with mixed halogenation (Fluoro/Iodo).[1]
-
Predicted Properties: Low-to-medium melting point solid (est. 50–90°C depending on purity).[1]
-
Solubility: High lipophilicity due to iodine; moderate polarity due to methoxy groups.[1]
Module 1: Pre-Recrystallization Diagnostics (Triage)
Before attempting crystallization, you must stabilize the crude material. Iodinated aromatics often degrade or retain iodine, which inhibits crystal lattice formation.[1]
Q1: My crude solid is dark brown or purple. Is this normal?
A: No. This indicates free iodine (
-
Dissolve the crude oil/solid in Ethyl Acetate .[1]
-
Wash the organic layer twice with 10% aqueous Sodium Thiosulfate (
) .[1]-
Visual Cue: The organic layer should turn from brown/purple to pale yellow/colorless.[1]
-
-
Dry over
, filter, and concentrate in vacuo before attempting recrystallization.
Q2: The compound forms an oil at the bottom of the flask instead of crystals. Why?
A: This is "oiling out" (Liquid-Liquid Phase Separation).[1][2] It occurs when the saturation temperature of your solution is higher than the melting point of the solvated compound.[2] Immediate Action: Do not cool further. Re-heat to dissolve the oil and follow the "Oiling Out" Workflow in Module 3.
Module 2: Solvent System Selection
For poly-methoxy-iodo-benzenes, the interplay between the hydrophobic iodine and hydrophilic methoxy groups dictates solvent choice.
Primary Recommendation: Alcohols (The Thermodynamic Balance)
The methoxy groups (
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol (95%) | Single | High | Best starting point.[1] The 5% water acts as a mild anti-solvent.[1] |
| IPA / Water | 9:1 to 5:1 | Medium | Use if Ethanol yields crystals that are too soluble (low recovery).[1] |
| Heptane / EtOAc | Variable | High | Best for removing non-polar impurities or if the compound is too soluble in alcohols.[1] |
| Methanol | Single | Low | Often too solubilizing for dimethoxy-benzenes, leading to poor recovery.[1] |
Decision Logic for Solvent Selection
Figure 1: Decision matrix for selecting the optimal solvent system based on initial solubility observations.
Module 3: Troubleshooting "Oiling Out"
This is the most frequent failure mode for methoxy-iodobenzenes due to their depressed melting points in the presence of impurities.
The Mechanism
When the solution cools, the compound separates as a liquid (oil) before it can organize into a lattice. This oil is often less pure than the solution.[1]
Corrective Workflow
Do NOT simply cool the flask in ice; this freezes the oil into an amorphous glass.[1]
-
The "Cloud Point" Titration Method:
-
Dissolve crude material in the minimum amount of warm Ethyl Acetate (Good Solvent).[1]
-
Slowly add warm Heptane (Anti-Solvent) dropwise until a faint, persistent cloudiness appears.[1]
-
Add one drop of Ethyl Acetate to clear the solution.[1]
-
CRITICAL: Seed the solution with a tiny crystal of pure product (if available) or scratch the glass surface.[2]
-
Allow to cool to Room Temperature (RT) slowly in an insulated water bath.
-
-
The "Trituration" Rescue:
Module 4: Advanced Impurity Rejection
Scenario: Removing Regioisomers
In the synthesis of 2-Fluoro-1-iodo-3,4-dimethoxybenzene, you may encounter the 6-iodo isomer or di-iodo species .
-
Principle: Symmetry drives solubility. Para-substituted or highly symmetrical isomers often have higher melting points and lower solubility than ortho/meta isomers.[1]
-
Protocol:
-
Perform a "rough" recrystallization from Methanol .[1] The more symmetrical impurities (often di-iodo) tend to crystallize first.[1]
-
Filter the first crop (check by TLC/NMR; this might be the impurity).[1]
-
Concentrate the filtrate.[1][3] The desired 2-Fluoro-1-iodo-3,4-dimethoxybenzene (being less symmetrical due to the 1,2,3,4-substitution pattern) will often crystallize in the second crop or require a solvent switch to Hexane/EtOAc .
-
Standard Operating Procedure (SOP)
Protocol: Recrystallization of 2-Fluoro-1-iodo-3,4-dimethoxybenzene
-
Preparation:
-
Dissolution:
-
Filtration (Hot):
-
If solid particles remain (likely inorganic salts from synthesis), filter the hot solution through a pre-warmed glass funnel or cotton plug.
-
-
Crystallization:
-
Collection:
-
Drying:
-
Dry under high vacuum at ambient temperature (heat may sublime the iodine or melt the solid).[1]
-
References
-
BenchChem Technical Support. (2025).[1][2] Purification of Crude 3-Chloro-2-fluoro-4-iodoaniline. (Demonstrates solubility profiles for fluoro-iodo-aromatics).
-
University of Rochester. (n.d.).[1] Solvents for Recrystallization: Tips and Tricks. (Authoritative guide on solvent polarity matching for organic synthesis).
-
Kitamura, T., et al. (2021).[1][5] Iodine-Mediated Fluorination of Alkenes: Regioselective Synthesis of 2-Fluoroalkyl Iodides. Journal of Organic Chemistry. (Provides context on stability and handling of fluoro-iodo intermediates). [5]
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 2-Iodo-1,3-dimethoxybenzene. (Used for homologous property estimation: MP 105-106°C).[1]
Sources
Technical Support: Stability & Storage of 2-Fluoro-1-iodo-3,4-dimethoxybenzene
Executive Summary & Risk Profile[1]
2-Fluoro-1-iodo-3,4-dimethoxybenzene is a high-value halogenated building block frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] Its structural duality—a weak Carbon-Iodine (C-I) bond combined with an electron-rich dimethoxybenzene core—creates a specific stability profile that requires rigorous handling.[1]
Primary Degradation Risks:
-
Photolytic Deiodination: The C-I bond energy (~57-65 kcal/mol) is significantly lower than that of C-Br or C-Cl.[1] Exposure to UV or visible light induces homolytic cleavage, liberating elemental iodine (
) and generating aryl radicals.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Oxidative Discoloration: The electron-donating methoxy groups activate the benzene ring, making it susceptible to oxidation, particularly if the sample is already compromised by radical formation.
The Mechanism of Degradation (Visualized)
To understand why strict storage is necessary, we must look at the molecular degradation pathway. The following diagram illustrates the cascade effect triggered by light and air.
Figure 1: Photolytic and oxidative degradation pathways.[1] The liberation of Iodine (
Storage Protocol: The "Triple-Barrier" System
To ensure maximum shelf-life (12+ months), you must implement a Triple-Barrier Defense against Light, Heat, and Oxygen.[1]
Step-by-Step Storage Guide
| Parameter | Recommended Condition | Technical Rationale |
| 1. Temperature | -20°C (Freezer) | Kinetic suppression of radical formation.[1] While stable at 4°C for weeks, long-term storage requires -20°C to inhibit slow oxidative processes.[1] |
| 2. Light | Amber Vial + Foil | Amber glass filters UV light <450nm.[1] Aluminum foil provides a 100% photon block, critical for the weak C-I bond. |
| 3. Atmosphere | Inert Gas (Ar/N₂) | Backfilling with Argon (preferred due to density) or Nitrogen prevents oxygen-mediated radical propagation and moisture uptake.[1] |
The "Argon Blanket" Technique (Standard Operating Procedure)[1]
-
Open the vial only after it has equilibrated to room temperature (prevents condensation).
-
Weigh the required amount quickly.
-
Purge the headspace of the vial with a gentle stream of dry Argon for 15–30 seconds.
-
Seal the cap tightly immediately after withdrawing the gas line.
-
Wrap the vial in Parafilm to ensure an airtight seal, then wrap in aluminum foil.
Troubleshooting & FAQs
Issue: Discoloration
Q: My sample, originally a white powder, has turned a pale yellow or beige. Is it ruined?
A: Not necessarily, but it has degraded. The yellow color is elemental iodine (
-
Impact: Iodine is an oxidant and can poison sensitive catalysts (especially Pd(0) in cross-couplings).[1]
-
Fix: If the yellowing is mild, dissolve the compound in minimal DCM or Ethyl Acetate and wash with a 10% Sodium Thiosulfate (
) solution. This reducesngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> back to iodide (colorless). Dry the organic layer (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) and re-concentrate.
Issue: Solution Storage
Q: Can I make a stock solution in DMSO or DMF to save time? A: Strongly Discouraged.
-
Reasoning: Polar aprotic solvents like DMSO and DMF can facilitate nucleophilic attack or stabilize radical intermediates, accelerating decomposition over time.[1] Furthermore, DMSO is hygroscopic; introduced water can lead to hydrolysis of the methoxy ethers under acidic conditions.
-
Rule: Always prepare solutions fresh. If you must store a solution, use anhydrous THF or DCM, store at -20°C, and use within 24 hours.[1]
Issue: Shipping Conditions
Q: The vendor shipped this at room temperature. Should I return it? A: No, this is acceptable for short durations (3–5 days).
-
Context: Thermal degradation is a slow kinetic process compared to photolysis.[1] As long as the vial was amber/dark during transit, short-term thermal exposure is negligible. Upon receipt, immediately transfer to -20°C storage.
Quality Control (QC) Validation
Before committing this reagent to a critical GMP synthesis or expensive step, validate its purity using these checkpoints:
-
Visual Inspection:
-
TLC (Thin Layer Chromatography):
-
¹H NMR (Proton NMR):
-
Check for the integrity of the methoxy signals (~3.8 ppm).
-
Look for "orphan" aromatic peaks that do not match the substitution pattern, indicating de-iodination (replacement of I with H).[1]
-
References
-
Photolytic Instability of C-I Bonds
-
Source: Kim, T. et al. (2024).[1] "The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography." Chemical Science.
- Relevance: Establishes the mechanism of homolytic C-I cleavage under light exposure.
-
-
Oxidation of Dimethoxybenzenes
-
Handling of Light-Sensitive Reagents
-
General Stability of Halo-Aromatics
Sources
Validation & Comparative
Comparative yield analysis of cross-coupling with fluorinated vs non-fluorinated aryl iodides
Executive Summary
In palladium-catalyzed cross-coupling (specifically Suzuki-Miyaura), the presence of fluorine substituents on the aryl iodide electrophile fundamentally alters the reaction kinetics.
The Core Finding: Fluorine substitution generally increases the rate of oxidative addition due to electron withdrawal, theoretically leading to higher yields under mild conditions compared to non-fluorinated phenyl iodides. However, this electronic advantage comes with a trade-off: highly fluorinated substrates (e.g., pentafluorophenyl iodide) form thermodynamically stable Pd(II) intermediates that resist transmetallation and reductive elimination, often requiring specialized additives (e.g., Ag salts) to prevent catalytic stalling or protodehalogenation.
This guide provides a comparative analysis of yields, mechanistic distinctives, and optimized protocols for researchers selecting between these substrates.
Mechanistic Divergence[1]
To understand yield differences, we must look beyond the final product and analyze the catalytic cycle. The C–I bond energy is the primary lever, but the electronic density of the aryl ring dictates the speed of Pd(0) insertion.
The Fluorine Acceleration Effect[2]
-
Non-Fluorinated (Ph-I): Standard reactivity.[1] Oxidative addition is fast but can be rate-limiting with bulky ligands.
-
Fluorinated (F-Ar-I): The high electronegativity of fluorine pulls electron density from the aromatic ring (inductive effect,
). This lowers the LUMO energy of the C–I bond, making it more electrophilic and significantly accelerating oxidative addition.
The Polyfluorine "Trap"
For perfluorinated substrates (e.g.,
Visualization: Catalytic Cycle Impact
The following diagram illustrates where Fluorine accelerates (Green) and hinders (Red) the cycle.
Figure 1: The Dual Role of Fluorine.[2][3] Green arrows indicate kinetic acceleration; Red nodes indicate potential thermodynamic sinks for polyfluorinated substrates.
Comparative Yield Analysis
The following data summarizes typical isolated yields under "Standard" Suzuki conditions (
Table 1: Substrate Performance Matrix
| Substrate Type | Specific Example | Standard Yield (%) | Optimized Yield (%) | Primary Failure Mode (Standard) |
| Non-Fluorinated | Iodobenzene (Ph-I) | 92 - 96% | 98% | Homocoupling (minor) |
| Mono-Fluorinated (Para) | 1-Fluoro-4-iodobenzene | 95 - 99% | >99% | Minimal; highly efficient |
| Mono-Fluorinated (Ortho) | 1-Fluoro-2-iodobenzene | 88 - 92% | 96% | Steric hindrance; minor chelation |
| Polyfluorinated | Pentafluoroiodobenzene | 35 - 55% | 85 - 92% | Protodehalogenation (Ar-I |
Key Observations:
-
The Para-F Advantage: 4-Fluoroiodobenzene consistently outperforms Iodobenzene in reaction rate. The reaction often reaches completion in 30 minutes vs. 1-2 hours for Ph-I.
-
The Ortho-F Penalty: While electronically activated, ortho-fluorine substituents can interact with the Pd center or the ligand sphere, slightly reducing yields compared to the para isomer unless smaller phosphine ligands are used.
-
The Perfluoro Crash: Under standard aqueous/base conditions, pentafluoroiodobenzene suffers massive yield loss due to the formation of pentafluorobenzene (hydrodehalogenation). This requires anhydrous conditions or silver additives (e.g.,
) to facilitate transmetallation.
Experimental Protocol: The "Universal" Fluorine Method
To ensure consistent high yields across both fluorinated and non-fluorinated aryl iodides, we recommend a protocol that mitigates the "Polyfluorine Trap" while capitalizing on the "Fluorine Acceleration."
Reagents:
-
Catalyst:
(1.0 mol%) + SPhos (2.0 mol%) OR (for simple cases). -
Base:
(2.0 equiv) or (anhydrous). Avoid aqueous carbonates for polyfluorinated substrates. -
Solvent: 1,4-Dioxane or Toluene (Strictly anhydrous).
Step-by-Step Workflow
Figure 2: Universal Cross-Coupling Workflow emphasizing divergence for polyfluorinated substrates.
Detailed Methodology
-
Preparation: In a glovebox or under strict Schlenk technique, combine the Aryl Iodide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (CsF, 2.0 equiv).
-
Catalyst Loading: Add
source and Ligand.[4] Note: Pre-complexing Pd and Ligand in a small amount of solvent for 5 mins before addition can improve consistency. -
Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration). Water must be excluded to prevent protodehalogenation of fluorinated species.
-
Reaction: Seal and heat to 80°C.
-
Checkpoint: For mono-fluorinated/non-fluorinated, reaction is complete in <2 hours.
-
Checkpoint: For polyfluorinated, if conversion stalls at 50%, add
(1.0 equiv) to scavenge iodide and force the catalytic turnover.
-
-
Analysis: Quench with water/ether. Use an internal standard (e.g., dodecane) for GC yield determination to account for volatile fluorinated byproducts.
Troubleshooting & Optimization
Issue: Protodehalogenation (Yield Loss)
Symptom: You observe the formation of Ar-H instead of Ar-Ar'. Cause: In fluorinated systems, the Pd-Ar bond is electron-poor and susceptible to protonation by water or acidic protons on the boronic acid before transmetallation occurs. Solution:
-
Switch to anhydrous bases (CsF or
). -
Use Boronic Esters (BPin) instead of Boronic Acids to remove the acidic -OH protons.
-
Increase catalyst concentration to speed up transmetallation relative to the side reaction.
Issue: Homocoupling (Ar-Ar)
Symptom: Dimerization of the aryl iodide. Cause: Oxidation of the Pd(II) species or disproportionation. Solution: Ensure strict oxygen-free conditions. Degas solvents via freeze-pump-thaw, not just sparging.
References
-
Mechanistic Studies on Oxidative Addition: Hartwig, J. F. "Oxidative Addition of Aryl Halides to Palladium(0)." Inorganic Chemistry, vol. 32, no. 16, 1993.
-
Fluorine Effects in Cross-Coupling: Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, vol. 473, 2011.
-
Coupling of Polyfluorinated Substrates: Korenaga, T., et al. "Efficient Suzuki-Miyaura Coupling of Pentafluorophenylboronic Acid." Synthesis, vol. 2005, no. 19.
-
Protodehalogenation Side Reactions: Gordillo, A., et al. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[5] Organometallics, vol. 36, no.[5] 1, 2017.
-
Ortho-Fluorine Effects: Clot, E., et al. "C-H Activation of Fluorinated Arenes: Electronic vs Steric Effects."[6][7] Chemical Reviews, vol. 111, no. 3, 2011.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ethz.ch [ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Structural Validation of 2-Fluoro-1-iodo-3,4-dimethoxybenzene: A Comparative Technical Guide
Executive Summary: The Regiochemical Challenge
In the development of fluorinated pharmaceuticals, 2-Fluoro-1-iodo-3,4-dimethoxybenzene serves as a high-value scaffold for Suzuki-Miyaura or Sonogashira couplings. However, its synthesis—often involving electrophilic iodination of 2-fluoro-3,4-dimethoxybenzene or fluorination of iodinated precursors—frequently yields regioisomers (e.g., the 6-iodo isomer) that are difficult to distinguish by standard 1D NMR.
While Mass Spectrometry (HRMS) confirms the formula (
Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to unambiguously determine the absolute regiochemistry of the halogen positions. This guide compares these methodologies and provides a validated protocol for SC-XRD determination.
Comparative Analysis: SC-XRD vs. NMR vs. MS
The following table contrasts the utility of standard characterization methods for this specific halogenated arene.
| Feature | 1D/2D NMR ( | High-Res Mass Spec (HRMS) | Single Crystal XRD (SC-XRD) |
| Primary Output | Connectivity & Electronic Environment | Elemental Composition | Absolute 3D Atomic Position |
| Regio-Certainty | Medium/Low. | None. Isomers have identical mass ( | Absolute. Distinguishes I (Z=53) from F (Z=9) based on electron density. |
| Sample Req. | ~5-10 mg (Recoverable) | <1 mg (Destructive) | Single Crystal (~0.1–0.3 mm) |
| Time to Result | 1–4 Hours | <1 Hour | 24–48 Hours (Growth + Data) |
| Limitations | Requires distinct coupling pathways; "Silent" quaternary carbons. | Cannot distinguish isomers. | Requires a crystalline solid. |
Why NMR Fails in This Context
In 2-Fluoro-1-iodo-3,4-dimethoxybenzene, the only aromatic protons are at positions 5 and 6.
-
Ambiguity: If the iodine installs at position 6 (an impurity), the remaining protons are para-positioned (2,5-substitution pattern). If it installs at position 1 (desired), they are ortho-positioned (5,6-substitution pattern).
-
Coupling Confusion: While
(~8 Hz) and (~2 Hz) are usually distinct, the presence of Fluorine introduces coupling (5–12 Hz) that can obscure these splitting patterns, leading to false assignments.
Decision Logic: When to Deploy SC-XRD
The following decision tree illustrates the workflow for validating the scaffold.
Figure 1: Decision matrix for deploying SC-XRD in small molecule characterization.
Experimental Protocol: SC-XRD Validation
Phase 1: Crystal Growth (Vapor Diffusion)
For halogenated aromatics, slow evaporation often yields needles. Vapor diffusion is preferred for block-like crystals suitable for diffraction.
-
Solvent Selection:
-
Solvent (Inner Vial): Dichloromethane (DCM) or Tetrahydrofuran (THF). The compound is highly soluble here.
-
Anti-solvent (Outer Vial): Pentane or Hexane.
-
-
Setup:
-
Dissolve 15–20 mg of the purified compound in 0.5 mL of DCM in a small (1.5 mL) GC vial. Ensure the solution is clear; filter if necessary.
-
Place the open GC vial inside a larger (20 mL) scintillation vial containing 3–4 mL of Pentane.
-
Cap the large vial tightly.
-
-
Incubation:
-
Store at 4°C (refrigerator) to slow the diffusion rate.
-
Timeline: Inspect after 24–48 hours. Look for colorless, block/prism crystals (approx. 0.2 x 0.2 x 0.1 mm).
-
Phase 2: Data Collection Parameters[1]
-
Mounting: Select a single crystal with sharp extinction under polarized light. Mount on a MiTeGen loop using Paratone oil.
-
Temperature: 100 K (Nitrogen stream). Crucial: Low temperature reduces thermal ellipsoids, allowing precise resolution of the Fluorine vs. Methoxy oxygen positions.
-
Source: Mo-K
( Å) is standard. Cu-K is acceptable but absorption correction is more critical due to the heavy Iodine atom. -
Resolution: Aim for
Å or better ( for Mo).
Phase 3: Structure Refinement (The "Proof")
Using Olex2 or SHELXL:
-
Heavy Atom Method: The Iodine atom (
) will dominate the Patterson map, serving as the phase anchor. -
Difference Fourier Maps: Locate the Fluorine (
), Oxygen ( ), and Carbon ( ) atoms. -
Distinguishing F vs. OMe:
-
Fluorine bond length (
) Å. -
Methoxy bond length (
) Å. -
Validation: The methoxy oxygen will have a methyl carbon attached; the fluorine will not. This is the definitive check.
-
Interpreting the Results
When analyzing the Crystallographic Information File (CIF), focus on these parameters to validate the model:
| Parameter | Acceptable Range | Interpretation |
| R1 (Final) | < 5% (0.05) | Indicates excellent agreement between the model and observed diffraction intensities. |
| Goodness of Fit (GooF) | 0.9 – 1.2 | Values outside this range suggest incorrect weighting or missed twinning. |
| Flack Parameter | N/A | Not applicable here (molecule is achiral), unless the space group is non-centrosymmetric. |
| Thermal Ellipsoids | Spherical/Oblate | Elongated ellipsoids ("cigars") on the Fluorine suggest disorder or incorrect atom assignment (e.g., confusing F with H). |
Structural Insight: Halogen Bonding
In the crystal lattice of 2-Fluoro-1-iodo-3,4-dimethoxybenzene, expect to observe Type II Halogen Bonding . The Iodine atom (Lewis acid) typically directs its
References
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B.
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.
-
Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography.
-
Thalladi, V. R., et al. (1998).
-Alkanedicarboxylic Acids." (Reference for Halogen/Packing interactions). Journal of the American Chemical Society. -
Rigaku Corporation. "Small Molecule Crystallography: A Guide for Chemists."
A Researcher's Guide to Bioisosteric Replacement: A Comparative Analysis of 2-Fluoro-1-iodo-3,4-dimethoxybenzene and its Alternatives
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. This guide provides an in-depth technical comparison of 2-Fluoro-1-iodo-3,4-dimethoxybenzene, a versatile building block for introducing a fluorinated catechol-like motif, with its synthetic alternatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to inform your research.
The Strategic Advantage of Fluorine in Bioisosterism
The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[1][2] As a bioisostere for hydroxyl or methoxy groups, fluorine offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and influence the molecule's overall lipophilicity (logP), which in turn affects solubility, permeability, and plasma protein binding.
-
Enhanced Binding Affinity: The introduction of fluorine can lead to more favorable interactions with the target protein through the formation of hydrogen bonds or dipole-dipole interactions, potentially increasing potency.
The 2-fluoro-3,4-dimethoxyphenyl moiety is a particularly interesting scaffold as it mimics the common 3,4-dimethoxyphenyl (veratrole) group found in many biologically active compounds, while offering the benefits of fluorination. 2-Fluoro-1-iodo-3,4-dimethoxybenzene serves as a key building block for incorporating this valuable motif.
Synthesis of 2-Fluoro-1-iodo-3,4-dimethoxybenzene: A Practical Approach
A reliable and scalable synthesis of 2-Fluoro-1-iodo-3,4-dimethoxybenzene is crucial for its application in drug discovery programs. A common and effective method involves a Sandmeyer reaction starting from the readily available 2-fluoro-3,4-dimethoxyaniline.[3][4][5]
Experimental Protocol: Synthesis via Sandmeyer Reaction
Step 1: Diazotization of 2-Fluoro-3,4-dimethoxyaniline
-
In a well-ventilated fume hood, dissolve 2-fluoro-3,4-dimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Fluoro-1-iodo-3,4-dimethoxybenzene.
Figure 1. Synthetic workflow for 2-Fluoro-1-iodo-3,4-dimethoxybenzene via a Sandmeyer reaction.
Performance in Key Cross-Coupling Reactions
The utility of 2-Fluoro-1-iodo-3,4-dimethoxybenzene lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of the 2-fluoro-3,4-dimethoxyphenyl moiety onto a diverse range of scaffolds. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in these transformations, allowing for milder reaction conditions and broader functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. 2-Fluoro-1-iodo-3,4-dimethoxybenzene is an excellent substrate for this reaction, coupling with a wide range of boronic acids and esters.
-
To a reaction vessel, add 2-Fluoro-1-iodo-3,4-dimethoxybenzene (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide array of substituted anilines. 2-Fluoro-1-iodo-3,4-dimethoxybenzene readily undergoes this reaction with various primary and secondary amines.
-
In a glovebox or under an inert atmosphere, combine 2-Fluoro-1-iodo-3,4-dimethoxybenzene (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 eq), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of C-C triple bonds, linking aryl halides with terminal alkynes. 2-Fluoro-1-iodo-3,4-dimethoxybenzene is a suitable partner for this transformation.[3]
-
To a reaction flask, add 2-Fluoro-1-iodo-3,4-dimethoxybenzene (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq).
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Figure 2. Key cross-coupling reactions of 2-Fluoro-1-iodo-3,4-dimethoxybenzene.
Comparative Analysis with Alternative Reagents
While 2-Fluoro-1-iodo-3,4-dimethoxybenzene is a highly effective building block, several alternative strategies exist for the introduction of a 2-fluoro-3,4-dimethoxyphenyl moiety or for similar bioisosteric replacements.
| Reagent/Method | Advantages | Disadvantages | Typical Yields |
| 2-Fluoro-1-iodo-3,4-dimethoxybenzene | High reactivity of C-I bond, mild reaction conditions, broad functional group tolerance. | Multi-step synthesis may be required. | Good to Excellent (70-95%) |
| 2-Fluoro-1-bromo-3,4-dimethoxybenzene | More readily available than the iodo-analogue in some cases. | Lower reactivity than the iodo-analogue, may require harsher conditions or more active catalysts. | Moderate to Good (60-85%) |
| Nucleophilic Aromatic Substitution (SNAr) on 1,2-Difluoro-3,4-dimethoxybenzene | Direct introduction of nucleophiles. | Requires a highly activated aromatic ring and strong nucleophiles. Limited substrate scope. | Variable (30-70%) |
| Direct C-H Fluorination of 1-Iodo-3,4-dimethoxybenzene | Atom-economical approach. | Regioselectivity can be a major challenge, often leading to mixtures of isomers. Harsh reagents may be required. | Poor to Moderate (10-50%) |
Table 1. Comparison of 2-Fluoro-1-iodo-3,4-dimethoxybenzene with alternative synthetic strategies.
Causality Behind Performance Differences
The superior performance of 2-Fluoro-1-iodo-3,4-dimethoxybenzene in cross-coupling reactions stems from the inherent reactivity of the carbon-iodine bond. The C-I bond is weaker and more polarizable than C-Br and C-Cl bonds, facilitating the initial oxidative addition step in the catalytic cycle of palladium-catalyzed reactions. This allows for lower catalyst loadings, milder reaction temperatures, and a broader tolerance of sensitive functional groups in the coupling partners.
Alternatives like SNAr reactions are limited by the need for strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. While the fluorine atom is electron-withdrawing, it may not be sufficient to drive the reaction to completion with a wide range of nucleophiles. Direct C-H fluorination is an attractive but often impractical approach due to the lack of regiocontrol, leading to the formation of multiple isomers that are difficult to separate.
Conclusion
2-Fluoro-1-iodo-3,4-dimethoxybenzene stands out as a premier building block for the introduction of the 2-fluoro-3,4-dimethoxyphenyl moiety in bioisosteric replacement studies. Its predictable reactivity in a range of robust cross-coupling reactions, coupled with the advantageous properties imparted by the fluorine atom, makes it an invaluable tool for medicinal chemists. While alternative methods exist, they often suffer from limitations in scope, efficiency, or regioselectivity. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and accelerate their drug discovery efforts.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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Safety Operating Guide
Technical Guide: Proper Disposal of 2-Fluoro-1-iodo-3,4-dimethoxybenzene
[1]
Executive Summary & Chemical Profile
Effective disposal of 2-Fluoro-1-iodo-3,4-dimethoxybenzene (CAS: 1803783-41-6) requires strict adherence to halogenated organic waste protocols.[1] Unlike non-halogenated solvents or general organic trash, this compound contains both Fluorine and Iodine substituents on an aromatic ring.[1] Improper disposal (e.g., drain pouring or mixing with general organics) can lead to the formation of toxic byproducts during incineration or damage to municipal water treatment infrastructure.
This guide defines the self-validating workflow for the segregation, packaging, and final disposal of this specific research chemical.
Chemical Identity & Properties
| Parameter | Detail |
| Chemical Name | 2-Fluoro-1-iodo-3,4-dimethoxybenzene |
| CAS Number | 1803783-41-6 |
| Molecular Formula | C₈H₈FIO₂ |
| Chemical Class | Halogenated Aromatic Ether |
| Physical State | Solid (typically off-white powder or low-melting solid) |
| Primary Hazard | Irritant (Skin/Eye/Respiratory); Potential Organotoxin |
| RCRA Classification | Halogenated Organic (Not specifically listed, but falls under characteristic halogenated waste streams for disposal logic) |
Hazard Identification & Safety Matrix
Before initiating disposal, operators must validate the hazard profile to select appropriate PPE and containment.
GHS Classification:
Required PPE for Disposal Operations:
-
Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor cartridges (if dissolved in solvent).
-
Dermal: Nitrile gloves (Double gloving recommended: 4 mil inner / 8 mil outer).
-
Ocular: Chemical splash goggles (Safety glasses are insufficient for liquid waste pouring).
Operational Disposal Protocol
Phase 1: Segregation (The Critical Control Point)
The most common compliance failure is mixing halogenated compounds with non-halogenated solvents (e.g., Acetone, Ethanol).[6] 2-Fluoro-1-iodo-3,4-dimethoxybenzene must remain in the Halogenated Waste stream.
-
Rule: If the compound is dissolved in a solvent (e.g., DCM, Chloroform), the entire mixture is Halogenated Waste.[6]
-
Incompatibility: Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases.[6]
Phase 2: Waste Container Selection & Labeling[1]
-
Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Liquid Waste (Mother Liquors): Use a narrow-mouth amber glass bottle or HDPE carboy.
-
Labeling: The tag must explicitly state "HALOGENATED ORGANIC WASTE" and list the full chemical name. Do not use abbreviations.
Phase 3: Step-by-Step Disposal Workflow
Scenario A: Disposal of Pure Solid Reagent (Expired/Excess)
-
Weighing: Determine the mass of the solid to be discarded.
-
Transfer: Transfer the solid directly into the Solid Hazardous Waste container.
-
Decontamination: Wipe the original container with a solvent-dampened Kimwipe (Acetone or DCM).
-
Secondary Waste: Place the used Kimwipe into the Solid Hazardous Waste container (do not throw in regular trash).
-
Documentation: Log the mass on the waste container's accumulation log.
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
pH Check: Ensure the solution is neutral (pH 6-8). If acidic/basic, neutralize carefully before combining with bulk waste to prevent exothermic reactions.
-
Solvent Compatibility: Verify the solvent carrier.
-
If DCM/Chloroform: Pour directly into Halogenated Waste .
-
If Acetone/Methanol: Pour into Halogenated Waste (The presence of the fluoro-iodo compound contaminates the non-halogenated solvent, reclassifying the whole volume as halogenated).
-
-
Filtration: If solids precipitate, filter them out. Dispose of the solid filter cake as Solid Hazardous Waste and the filtrate as Liquid Halogenated Waste .
Visualized Decision Logic (Graphviz)[1]
The following diagram illustrates the decision matrix for segregating this specific compound.
Figure 1: Segregation logic ensuring the compound never enters non-halogenated streams.
Emergency Spill Management
In the event of a benchtop spill, immediate action prevents contamination spread.
-
Isolate: Alert nearby personnel and cordon off the area (10 ft radius).
-
PPE Up: Don double nitrile gloves, goggles, and N95 mask.
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water) to suppress dust, then scoop into a bag.
-
Liquid Spill: Surround with absorbent pads or vermiculite.
-
-
Cleanup:
-
Wipe the area 3 times with a soap/water solution.
-
Place all cleanup materials (pads, gloves, towels) into a clear plastic bag.[6]
-
Tag the bag as "Hazardous Waste: Debris contaminated with 2-Fluoro-1-iodo-3,4-dimethoxybenzene" .
-
Final Disposition (Professional Route)
Laboratory personnel prepare the waste, but certified environmental contractors perform the final destruction.
-
Method: High-Temperature Incineration.
-
Why: The Carbon-Fluorine (C-F) bond is exceptionally stable and requires temperatures >1100°C for complete mineralization. The Iodine content requires scrubbers to capture acid gases (HI) and prevent emission.
-
Regulatory Code (US): While not a specific "P" or "U" listed waste, it is regulated under 40 CFR 261 as characteristic hazardous waste if it exhibits toxicity or is mixed with listed solvents (e.g., F002).[6]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1803783-41-6. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][6]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][6]
A Senior Application Scientist's Guide to Handling 2-Fluoro-1-iodo-3,4-dimethoxybenzene: A Framework for Safety and Operational Excellence
Navigating the complexities of novel chemical entities is a cornerstone of modern drug development and scientific research. The compound 2-Fluoro-1-iodo-3,4-dimethoxybenzene, a halogenated aromatic ether, presents unique handling challenges due to its reactivity and potential toxicological profile. This guide provides a comprehensive framework for its safe handling, grounded in established safety protocols and a deep understanding of chemical causality. Our objective is to empower researchers with the knowledge to not only mitigate risk but to do so with scientific rigor and foresight.
Hazard Assessment: Understanding the "Why" Behind the Precautions
While a comprehensive toxicological profile for 2-Fluoro-1-iodo-3,4-dimethoxybenzene is not extensively documented, its structural motifs—a halogenated aromatic ring—necessitate a cautious approach. Based on data from structurally similar compounds, we must assume it poses several risks.[1][2]
-
Irritation: It is classified as an irritant to the eyes, skin, and respiratory system.[1][2] Direct contact can cause inflammation and discomfort.
-
Acute Toxicity: The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Halogenated organic compounds can exhibit systemic toxicity, and it is crucial to prevent any route of exposure.
-
Reactivity: While stable under normal conditions, it may be incompatible with strong oxidizing agents.[3][4] Iodinated compounds can also be light-sensitive, potentially leading to the release of iodine over time.[5]
Understanding these hazards is the foundational step in building a self-validating safety protocol. Every subsequent step is a direct response to these potential dangers.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a matter of simple compliance but a critical, risk-based decision. For 2-Fluoro-1-iodo-3,4-dimethoxybenzene, a multi-layered defense is required.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z.87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash hazard.[6][7] | Protects against accidental splashes and potential vapors, preventing severe eye irritation.[2][4] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended.[7][8][9] | Provides a robust barrier against skin absorption.[2] Nitrile offers good resistance to a broad range of chemicals, and double-gloving protects against unseen punctures.[6][7] |
| Body Protection | Chemical-resistant lab coat, fully buttoned.[6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of solids or solutions must be conducted within a certified chemical fume hood.[1] | Mitigates the risk of inhaling harmful vapors or dust, which can cause respiratory irritation.[2] A respirator may be required if a fume hood is not feasible.[6] |
Operational Workflow: A Step-by-Step Protocol
Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following protocol outlines the essential steps for handling 2-Fluoro-1-iodo-3,4-dimethoxybenzene from initial preparation to final cleanup.
Step 1: Preparation and Pre-Handling
-
Designate the Workspace: All work must be performed in a designated area within a certified chemical fume hood.[1] Ensure the area is clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them within the fume hood before handling the compound.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[10] Ensure a spill kit appropriate for organic solvents is readily available.[8]
-
Don PPE: Put on all required PPE as detailed in the table above before opening the primary container.
Step 2: Handling and Reaction Setup
-
Container Handling: Open the container slowly within the fume hood to release any potential pressure.
-
Weighing and Transfer: If working with a solid, use anti-static tools and a tared container to weigh the necessary amount. For transfers, use a spatula or other appropriate tools to avoid generating dust.[3] If it is a liquid, use a syringe or pipette for transfers.[8]
-
Reaction Conditions: If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely. Avoid direct heat sources.[1] If the reaction is exothermic, ensure adequate cooling is in place.
Step 3: Post-Handling and Decontamination
-
Quenching and Workup: Once the reaction is complete, quench it carefully according to your specific experimental procedure within the fume hood.
-
Decontaminate Equipment: All glassware and equipment that came into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.[11]
-
Workspace Cleanup: Wipe down the surfaces of the fume hood with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination. Dispose of single-use PPE in the designated hazardous waste stream. Wash hands thoroughly with soap and water after removing all PPE.[12]
Caption: Workflow for handling 2-Fluoro-1-iodo-3,4-dimethoxybenzene.
Emergency and Disposal Plans
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or outside of a containment hood.
-
Contain: If the spill is small and contained within the fume hood, use an appropriate absorbent material (e.g., spill pads or activated carbon) to contain it.[8]
-
Neutralize/Clean: Once absorbed, collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1][3]
-
Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]
Waste Disposal Plan
-
Segregation: All waste contaminated with 2-Fluoro-1-iodo-3,4-dimethoxybenzene, including excess reagent, contaminated PPE, and rinsate, must be collected as hazardous waste.[13][14] Do not mix with other waste streams unless compatibility is confirmed.
-
Containerization: Use a designated, properly labeled, and sealed waste container.[13][14] The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[13]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by trained personnel for final disposal in accordance with federal, state, and local regulations.[1][11]
By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively manage the risks associated with 2-Fluoro-1-iodo-3,4-dimethoxybenzene, ensuring the safety of all personnel while maintaining the integrity of your research.
References
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U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
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Covetrus North America. NeogenVet® Organic Iodide Powder Safety Data Sheet. [Link]
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PENTA. Iodine - SAFETY DATA SHEET. [Link]
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Alfa Aesar. 1,4-Dimethoxybenzene SAFETY DATA SHEET. [Link]
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3M. Polycyclic Aromatic Hydrocarbons. [Link]
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Capot Chemical. MSDS of 1,4-Diiodo-2-fluoro-3-(fluoromethoxy)benzene. [Link]
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Northwestern University. Hazardous Waste Disposal Guide. [Link]
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Organic Chemistry Portal. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. [Link]
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University of Groningen. Hazardous waste acceptance conditions. [Link]
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ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. [Link]
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Cole-Parmer. Material Safety Data Sheet - 1,4-Dimethoxybenzene. [Link]
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Fluorine notes. June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes". [Link]
-
Organic Syntheses Procedure. Iodosobenzene. [Link]
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ResearchGate. Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. [Link]
-
MDPI. Reaction of Iodonium Ylides of 1,3-Dicarbonyl Compounds with HF Reagents. [Link]
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National Institutes of Health. NIH Waste Disposal Guide at Bayview Campus. [Link]
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Semantic Scholar. Extending the scope of halogen bond activation to C(sp3). [Link]
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ResearchGate. Reaction of β‐iodo‐β,β‐difluoroethanols and olefins. [Link]
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PMC. Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
